6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine
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Overview
Description
6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with a chlorinating agent, followed by N,N-dimethylation. One common method involves the use of 2-aminophenol and 6-chlorobenzoxazole as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) oxide (Cu2O) can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted benzoxazoles with different halogens or functional groups.
Scientific Research Applications
6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzoxazol-2-amine: Lacks the N,N-dimethyl groups.
N,N-dimethyl-1,3-benzoxazol-2-amine: Lacks the chlorine atom.
6-chloro-N,N-dimethylbenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine and N,N-dimethyl groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H9ClN2O/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3 |
InChI Key |
HWHKWOBLFUWPLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
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